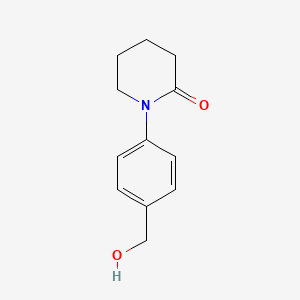
1-(4-Hydroxymethyl-phenyl)-piperidin-2-one
货号 B8451748
分子量: 205.25 g/mol
InChI 键: GPMDDGZGRMYBBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06077853
Procedure details


The oxo-piperdinyl intermediate from Step 2 (2 g, 5.43 mmol) was dissolved in MeOH and treated with 1N NaOH (20 mL). The reaction was stirred for 20 minutes. The reaction mixture was concentrated in vacuo. The resulting oil was partitioned between H2O and EtOAc. The layers were separated and the organic layer was dried (MgSO4), filtered and concentrated to give the title compound as an off-white solid.
Name
oxo-piperdinyl
Quantity
2 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[CH:22]=[CH:21][C:11]([CH2:12][O:13]C(=O)CCCCBr)=[CH:10][CH:9]=1.[OH-].[Na+]>CO>[OH:13][CH2:12][C:11]1[CH:10]=[CH:9][C:8]([N:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:2]2=[O:1])=[CH:22][CH:21]=1 |f:1.2|
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil was partitioned between H2O and EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
